molecular formula C15H20N2O B7647704 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol

2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol

Cat. No. B7647704
M. Wt: 244.33 g/mol
InChI Key: ZVFDTXMTWYCMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A has a unique mechanism of action that involves the modulation of the aryl hydrocarbon receptor (AhR) pathway. AhR is a transcription factor that plays a role in various cellular processes, including cell growth, differentiation, and immune response. This compound A has been found to activate AhR and induce the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of pro-inflammatory cytokine production. In addition, this compound A has been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound A is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its efficacy and safety. Additionally, research could be conducted on the development of more efficient synthesis methods for this compound A.

Synthesis Methods

The synthesis of 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A involves the reaction of cyclobutylamine with indole-3-carbaldehyde in the presence of a reducing agent. This reaction yields this compound A as a white solid with a melting point of 120-122°C.

Scientific Research Applications

2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, this compound A has been found to have neuroprotective effects.

properties

IUPAC Name

2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-10-13(17-12-4-3-5-12)8-11-9-16-15-7-2-1-6-14(11)15/h1-2,6-7,9,12-13,16-18H,3-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTXMTWYCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(CC2=CNC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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